(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
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Overview
Description
(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic compound with a unique structure that combines elements of thiazole, benzoxadiazocin, and methano frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzoxadiazocin intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, methylbenzylidene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-pressure reactions, temperature control, and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Efficient screening of target-specific selected compounds in mixtures by 19F NMR binding assay
Uniqueness
Compared to similar compounds, (2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one stands out due to its unique combination of thiazole and benzoxadiazocin frameworks. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(13E)-16-acetyl-9-methyl-13-[(4-methylphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C23H20N2O3S/c1-13-8-10-15(11-9-13)12-18-21(27)25-20-16-6-4-5-7-17(16)28-23(3,19(20)14(2)26)24-22(25)29-18/h4-12,19-20H,1-3H3/b18-12+ |
InChI Key |
ZJTCZISKKJMOCE-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)C |
Origin of Product |
United States |
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